Cas no 1116-61-6 (Borane, tripropyl-)

Borane, tripropyl- (C₉H₂₁B) is a trialkylborane compound characterized by its three propyl groups bonded to a central boron atom. This organoborane is commonly utilized as a reducing agent and intermediate in organic synthesis, particularly in hydroboration reactions. Its steric bulk and electron-rich nature make it effective for selective reductions and the formation of boron-carbon bonds. The compound is typically handled under inert conditions due to its sensitivity to air and moisture. Tripropylborane is valued for its reactivity in producing organoborates and other derivatives, which are useful in cross-coupling reactions and asymmetric synthesis. Proper storage and handling are essential to maintain stability and performance.
Borane, tripropyl- structure
Borane, tripropyl- structure
Product Name:Borane, tripropyl-
CAS No:1116-61-6
MF:C9H21B
MW:140.074043035507
MDL:MFCD01116616
CID:145960
PubChem ID:14224
Update Time:2025-05-19

Borane, tripropyl- Chemical and Physical Properties

Names and Identifiers

    • Borane, tripropyl-
    • Tripropylborane
    • Tripropyl boron
    • BRN 1071220
    • ZMPKTELQGVLZTD-UHFFFAOYSA-N
    • 1116-61-6
    • MFCD01740770
    • DTXSID50149695
    • tri-n-propylboron
    • InChI=1/C9H21B/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H
    • Borine, tripropyl-
    • MDL: MFCD01116616
    • Inchi: 1S/C9H21B/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3
    • InChI Key: ZMPKTELQGVLZTD-UHFFFAOYSA-N
    • SMILES: C(B(CCC)CCC)CC

Computed Properties

  • Exact Mass: 139.17733
  • Monoisotopic Mass: 140.173631
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 6
  • Complexity: 47.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 0

Experimental Properties

  • Density: 0.7204
  • Melting Point: -56°C
  • Boiling Point: 159°C
  • Flash Point: 56.8°C
  • Refractive Index: 1.4135
  • PSA: 0

Borane, tripropyl- Security Information

  • Hazardous Material transportation number:2845
  • HazardClass:4.2
  • PackingGroup:I

Borane, tripropyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
YAN FENG KE JI ( BEI JING ) Co., Ltd.
H68074-100mL
Borane, tripropyl-
1116-61-6 1.0 M solution in THF, SpcSeal
100ml
¥390 2023-04-09
YAN FENG KE JI ( BEI JING ) Co., Ltd.
H68074-500mL
Borane, tripropyl-
1116-61-6 1.0 M solution in THF, SpcSeal
500ml
¥1410 2023-04-09
YAN FENG KE JI ( BEI JING ) Co., Ltd.
H68074-1L
Borane, tripropyl-
1116-61-6 1.0 M solution in THF, SpcSeal
1l
¥2390 2023-04-09
YAN FENG KE JI ( BEI JING ) Co., Ltd.
H68074-100 ml
Borane, tripropyl-
1116-61-6 1.0 M solution in THF, SpcSeal
100 ml
¥480 2023-09-19
YAN FENG KE JI ( BEI JING ) Co., Ltd.
H68074-500 ml
Borane, tripropyl-
1116-61-6 1.0 M solution in THF, SpcSeal
500 ml
¥1410 2023-09-19
YAN FENG KE JI ( BEI JING ) Co., Ltd.
H68074-1 l
Borane, tripropyl-
1116-61-6 1.0 M solution in THF, SpcSeal
1 l
¥2390 2023-09-19

Borane, tripropyl- Production Method

Production Method 1

Reaction Conditions
Reference
Product subclass 38: trialkylboranes
Zaidlewicz, M.; Krzeminski, M., Science of Synthesis, 2004, 6, 1097-1215

Borane, tripropyl- Raw materials

Borane, tripropyl- Preparation Products

Borane, tripropyl- Related Literature

Additional information on Borane, tripropyl-

Introduction to Borane, Tripropyl- (CAS No. 1116-61-6)

Borane, tripropyl- (CAS No. 1116-61-6) is a significant compound in the field of organoboron chemistry, widely recognized for its unique properties and versatile applications. This organoboron compound, characterized by its tripropyl substituents, has garnered considerable attention in both academic research and industrial development due to its reactivity and utility in synthetic chemistry.

The molecular structure of Borane, tripropyl- consists of a boron atom bonded to three propyl groups, providing a stable yet reactive framework that facilitates various chemical transformations. This compound is particularly valued for its role as a precursor in the synthesis of more complex boron-containing molecules, which are essential in pharmaceuticals, materials science, and catalysis.

In recent years, the applications of Borane, tripropyl- have expanded significantly, driven by advancements in synthetic methodologies and an increased understanding of its reactivity. One of the most notable areas of research involves its use in cross-coupling reactions, where it serves as an effective reagent for forming carbon-carbon bonds. These reactions are pivotal in the construction of complex organic molecules, including those found in active pharmaceutical ingredients (APIs).

Moreover, the compound has been explored in the development of novel catalysts. Boranes are known for their ability to stabilize reactive intermediates and transition states, making them invaluable in catalytic processes. For instance, Borane, tripropyl- has been utilized in the synthesis of transition metal complexes that exhibit high catalytic activity in various organic transformations. These findings have not only enhanced our understanding of organoboron chemistry but also opened new avenues for the development of more efficient synthetic routes.

Recent studies have also highlighted the potential of Borane, tripropyl- in medicinal chemistry. Boron-containing compounds have shown promise as therapeutic agents due to their unique biological activities. For example, derivatives of boranes have been investigated for their antiviral and anticancer properties. The reactivity of Borane, tripropyl- allows for the facile introduction of boron atoms into molecular frameworks, which can be further functionalized to produce biologically active compounds.

The synthesis of Borane, tripropyl- is another area where significant progress has been made. Traditional methods often involve the use of highly reactive boranes that require careful handling and specialized equipment. However, newer synthetic approaches have enabled the production of this compound under milder conditions, improving safety and efficiency. These advancements have made it more accessible for researchers to incorporate boranes into their synthetic strategies.

In addition to its synthetic applications, Borane, tripropyl- has found utility in materials science. Boron-containing polymers and coatings exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications. The incorporation of boranes into these materials can lead to novel properties that are not achievable with traditional organic polymers.

The future prospects for Borane, tripropyl- are promising, with ongoing research aimed at uncovering new applications and refining existing ones. As our understanding of organoboron chemistry continues to evolve, it is likely that this compound will play an even greater role in various scientific and industrial domains. The continued exploration of its reactivity and functionality will undoubtedly lead to innovative breakthroughs that benefit multiple sectors.

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